molecular formula C15H15N5O2S2 B11227615 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11227615
M. Wt: 361.4 g/mol
InChI Key: UQTHBDYONIABLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with a unique structure that combines purine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. The starting materials often include purine derivatives and phenyl acetamide. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of purine and phenyl groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15N5O2S2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C15H15N5O2S2/c1-20-13-12(14(22)17-8-16-13)19-15(20)24-7-11(21)18-9-4-3-5-10(6-9)23-2/h3-6,8H,7H2,1-2H3,(H,18,21)(H,16,17,22)

InChI Key

UQTHBDYONIABLH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=C1SCC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.